molecular formula C36H70O4 B1162295 5-(stearoyloxy)octadecanoicacid

5-(stearoyloxy)octadecanoicacid

Cat. No.: B1162295
M. Wt: 566.9 g/mol
InChI Key: BSOQNRNPFJEDMC-UHFFFAOYSA-N
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Description

Overview of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a recently identified class of endogenous lipids with significant biological activities. biocompare.commagtech.com.cn These molecules are characterized by a unique structure where a fatty acid is linked via an ester bond to a hydroxyl group of another fatty acid, creating a branched structure. diabetesnewsjournal.com This class of lipids is vast and diverse, with numerous variations arising from the different combinations of fatty acids and hydroxy fatty acids, as well as the position of the ester linkage along the carbon chain. nih.govnih.gov

FAHFAs have garnered considerable attention for their roles as signaling molecules with potent anti-inflammatory and anti-diabetic properties. biocompare.comnih.gov Research has demonstrated their ability to improve glucose tolerance and enhance insulin (B600854) sensitivity, making them promising targets for the study of metabolic diseases. nih.govnih.gov These lipids are found in various mammalian tissues, including adipose tissue, which is a major site of their synthesis, as well as in blood, liver, heart, and pancreas. biocompare.commagtech.com.cn Furthermore, FAHFAs have been identified in a variety of foods, suggesting a potential dietary influence on their circulating levels. nih.gov

The general structure of a FAHFA can be represented as two fatty acid chains joined by an ester bond, where one chain contains a hydroxyl group. The nomenclature often specifies the fatty acid and the hydroxy fatty acid, along with the position of the ester bond. For instance, PAHSA stands for palmitic acid esters of hydroxy stearic acid.

Significance of 5-(stearoyloxy)octadecanoic acid within the FAHFA Class

Within the extensive FAHFA family, 5-(stearoyloxy)octadecanoic acid, also known as 5-SAHSA, holds particular importance. This specific isomer is formed from the esterification of stearic acid to the hydroxyl group at the 5th carbon of hydroxystearic acid.

The position of the ester bond at the 5-carbon is significant. Studies on related FAHFA isomers have shown that the location of this branch point can influence the molecule's biological activity. nih.gov While much of the initial research on FAHFAs focused on palmitic acid esters of hydroxy stearic acids (PAHSAs), subsequent investigations have highlighted the prevalence and potential importance of other FAHFA families, including stearic acid esters of hydroxy stearic acids (SAHSAs). nih.gov

Notably, analysis of various foods with known antioxidative and anti-inflammatory benefits has revealed that SAHSA is the most abundant FAHFA family present. nih.gov This finding suggests that dietary intake of SAHSAs, including 5-(stearoyloxy)octadecanoic acid, may contribute to their beneficial health effects. Furthermore, the precursor molecule, 5-hydroxystearic acid (5-HSA), has been identified as an important component of FAHFAs and has demonstrated biological activity on its own, including growth inhibitory effects on certain human cancer cell lines. nih.gov This underscores the potential for 5-SAHSA to possess significant and specific biological functions that are currently an active area of research.

Historical Context of Research on Branched Fatty Acid Esters

The journey to understanding branched fatty acid esters is a relatively recent chapter in the broader history of lipid research. While the fundamental roles of fatty acids as energy sources and membrane components have been known for much longer, the discovery of their more nuanced signaling functions is an ongoing field of exploration.

The existence of fatty acids as essential nutrients was first proposed in the early 20th century. nih.gov However, the specific class of branched fatty acid esters of hydroxy fatty acids (FAHFAs) remained undiscovered until 2014. biocompare.comsalk.edu This landmark discovery was made by researchers studying a mouse model with enhanced insulin sensitivity. diabetesnewsjournal.comsalk.edu They identified a novel class of lipids, the FAHFAs, at significantly elevated levels in the fat tissue of these mice. salk.edu

This discovery was made possible by advancements in analytical techniques, particularly mass spectrometry, which allowed for the detection and characterization of these low-abundance lipids. diabetesnewsjournal.com The initial study identified several FAHFA families and sparked a wave of research into their synthesis, metabolism, and biological functions. magtech.com.cnnih.gov This research quickly established their roles in glucose metabolism and inflammation, opening up new avenues for potential therapeutic interventions in metabolic diseases like diabetes. biocompare.comnih.gov The ongoing exploration of the vast number of FAHFA isomers, including 5-(stearoyloxy)octadecanoic acid, continues to reveal the complexity and importance of this lipid class.

Properties

Molecular Formula

C36H70O4

Molecular Weight

566.9 g/mol

IUPAC Name

5-octadecanoyloxyoctadecanoic acid

InChI

InChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-33-36(39)40-34(31-29-32-35(37)38)30-27-25-23-21-19-14-12-10-8-6-4-2/h34H,3-33H2,1-2H3,(H,37,38)

InChI Key

BSOQNRNPFJEDMC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O

physical_description

Solid

Synonyms

5-(stearoyloxy)octadecanoic acid

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 5 Stearoyloxy Octadecanoic Acid

Enzymatic Pathways Leading to FAHFA Formation

The biosynthesis of FAHFAs is a complex process involving multiple enzymatic steps. While the complete picture is still emerging, research has identified key enzymes and pathways involved in the creation of the characteristic ester linkage.

Role of Specific Enzymes in Ester Linkage Formation

The final step in FAHFA biosynthesis, the formation of the ester bond, is catalyzed by specific acyltransferases. mdpi.comnih.gov While the exact acyltransferase responsible for the synthesis of all FAHFAs in mammals has not been definitively identified, recent studies have pointed to the crucial role of adipose triglyceride lipase (B570770) (ATGL) , also known as patatin-like phospholipase domain containing 2 (PNPLA2). nih.gov

ATGL, traditionally known for its role in breaking down triglycerides (lipolysis), has been discovered to possess a previously unknown transacylase activity. nih.govnih.gov This function allows ATGL to transfer a fatty acyl chain from a triglyceride or diglyceride to a hydroxy fatty acid, thereby forming a FAHFA. nih.gov Studies have shown that overexpression of wild-type ATGL increases FAHFA biosynthesis, while its inhibition or deletion significantly reduces the levels of both FAHFAs and their storage form, FAHFA-containing triacylglycerols (FAHFA-TGs). nih.gov This evidence strongly suggests that ATGL is a key biosynthetic enzyme for FAHFAs in mammals. nih.gov

Other enzymes, such as those from the lipase family, have also been explored for their potential in FAHFA synthesis. For instance, Candida antarctica lipase A (CALA) has been successfully used in a bi-enzymatic cascade system to synthesize various FAHFAs, including palmitic acid ester of 12-hydroxy stearic acid (12-PAHSA). chemrxiv.orgnih.govchemrxiv.org This highlights the potential of lipases in both in vitro and potentially in vivo FAHFA production. chemrxiv.orgnih.govchemrxiv.org

EnzymeFunction in FAHFA BiosynthesisOrganism/System
Adipose Triglyceride Lipase (ATGL/PNPLA2) Catalyzes the transacylation of a fatty acid from triglycerides or diglycerides to a hydroxy fatty acid to form the ester bond. nih.govnih.govMammals nih.gov
Candida antarctica Lipase A (CALA) Catalyzes the esterification of a fatty acid to a hydroxy fatty acid. chemrxiv.orgnih.govchemrxiv.orgIn vitro enzymatic synthesis chemrxiv.orgnih.govchemrxiv.org
Fatty Acid Hydratases (from Lactobacillus acidophilus) In a bi-enzymatic system, these enzymes first introduce a hydroxyl group onto a fatty acid, which is then esterified by a lipase like CALA. chemrxiv.orgnih.govchemrxiv.orgIn vitro enzymatic synthesis chemrxiv.orgnih.govchemrxiv.org

Precursor Fatty Acids and Hydroxy Fatty Acids in Biosynthesis

The building blocks for 5-(stearoyloxy)octadecanoic acid are two key molecules: stearic acid and 5-hydroxyoctadecanoic acid.

Stearic acid (Octadecanoic acid) is a common 18-carbon saturated fatty acid. genome.jpnih.govhmdb.ca It can be obtained from the diet or synthesized de novo within the body from acetyl-CoA through the fatty acid synthesis pathway. nih.govnih.gov The process involves the sequential addition of two-carbon units from malonyl-CoA, primarily in the liver, adipose tissue, and mammary glands. nih.govhmdb.cayoutube.com

Hydroxy fatty acids , the other essential precursor, can be formed through several enzymatic routes. In mammals, cytochrome P450 (CYP) enzymes are thought to be involved in the hydroxylation of fatty acids. acs.orgnih.gov For instance, CYP4F, CYP4X, and CYP51A are implicated in the formation of ω-hydroxy fatty acids. nih.gov The specific enzyme responsible for generating the 5-hydroxyoctadecanoic acid precursor for 5-(stearoyloxy)octadecanoic acid is an area of ongoing research.

In some microorganisms, such as Lactobacillus acidophilus, fatty acid hydratases can introduce a hydroxyl group at specific positions on unsaturated fatty acids. chemrxiv.orgnih.govchemrxiv.org This has been utilized in bi-enzymatic systems to produce specific hydroxy fatty acids for FAHFA synthesis. chemrxiv.orgnih.govchemrxiv.org

Proposed Metabolic Routes and Intermediates

Once synthesized, 5-(stearoyloxy)octadecanoic acid and other FAHFAs are integrated into the broader landscape of lipid metabolism, undergoing further transformations and eventual breakdown.

Integration into Lipid Metabolism Networks

A significant discovery in FAHFA metabolism is their incorporation into triacylglycerols (TGs), forming a novel class of lipids called FAHFA-containing triacylglycerols (FAHFA-TGs) . acs.orgnih.gov In this structure, a FAHFA molecule is esterified to the glycerol (B35011) backbone of a triacylglycerol. acs.orgnih.gov

This finding is crucial as it suggests that FAHFA-TGs act as a major storage reservoir for FAHFAs in cells and tissues. acs.orgnih.gov The concentration of FAHFA-TGs can be over 100 times greater than that of free FAHFAs. acs.orgnih.gov This storage mechanism likely plays a key role in regulating the levels of bioactive, non-esterified FAHFAs. acs.orgnih.gov The synthesis of these FAHFA-TGs is dependent on diacylglycerol acyltransferase (DGAT) activity, and their breakdown, which releases free FAHFAs, is stimulated by lipolysis. nih.govnih.gov

Catabolic Pathways of FAHFAs

The breakdown of FAHFAs, including 5-(stearoyloxy)octadecanoic acid, is primarily achieved through hydrolysis of the ester bond, releasing the constituent fatty acid and hydroxy fatty acid. nih.gov Several enzymes, known as FAHFA hydrolases , have been identified to carry out this function. These include:

Carboxyl Ester Lipase (CEL) : A pancreatic enzyme that hydrolyzes dietary lipids, CEL has been shown to effectively break down FAHFAs. nih.govacs.org This suggests a role for CEL in the digestion of dietary FAHFAs. nih.govacs.org

Androgen Induced Gene 1 (AIG1) and Androgen-dependent TFPI-regulating protein (ADTRP) : These transmembrane threonine and serine hydrolases have also been identified as FAHFA hydrolases. nih.govnih.gov

The released stearic acid and 5-hydroxyoctadecanoic acid can then enter their respective metabolic pathways. Stearic acid can be converted to oleic acid by stearoyl-CoA desaturase or undergo β-oxidation for energy production. nih.gov The catabolism of hydroxy fatty acids is less well-defined but is thought to involve β-oxidation and/or ω-oxidation. nih.gov

Regulation of Biosynthetic Processes

The biosynthesis of 5-(stearoyloxy)octadecanoic acid and other FAHFAs is a tightly regulated process, influenced by the metabolic state of the organism.

Furthermore, inflammation has been identified as a significant regulator of FAHFA levels. nih.gov In response to inflammatory stimuli like lipopolysaccharide (LPS), the expression and activity of ATGL can be modulated, leading to an upregulation of FAHFA synthesis in adipose tissue. nih.gov This suggests that FAHFAs may play a role in the body's response to inflammation. nih.gov

No Evidence of Natural Biosynthesis for 5-(stearoyloxy)octadecanoic acid

Extensive research of scientific literature and biochemical databases has yielded no evidence for the natural biosynthesis or defined metabolic pathways of the chemical compound 5-(stearoyloxy)octadecanoic acid. This compound, an ester formed from two molecules of stearic acid, does not appear as a known metabolite in established biological systems. Consequently, information regarding the cellular and subcellular localization of its biosynthetic machinery, associated genetic and transcriptomic studies, and the isomeric specificity of its synthesis is not available.

While the biosynthesis of its constituent molecule, stearic acid (octadecanoic acid), is a well-understood process in many organisms, the specific enzymatic reaction to create the 5-(stearoyloxy)octadecanoic acid ester has not been documented in a biological context. Stearic acid is typically synthesized from palmitate through the action of elongase enzymes and is a fundamental component of complex lipids. nih.govnih.gov Its metabolism often involves desaturation to form oleic acid, a crucial step in maintaining membrane fluidity and synthesizing triglycerides. nih.gov

The formation of esters from fatty acids is a common biochemical reaction, often catalyzed by enzymes such as lipases. nih.govmdpi.com These enzymes are utilized in various industrial applications for the synthesis of fatty acid esters. mdpi.com However, the specific self-esterification of two stearic acid molecules to form 5-(stearoyloxy)octadecanoic acid has not been identified as a naturally occurring process.

In the absence of any documented natural biosynthetic pathway, the detailed analysis requested in the outline, including the localization of synthetic enzymes, genetic regulation, and stereospecificity, cannot be provided. The current body of scientific knowledge points to 5-(stearoyloxy)octadecanoic acid as a compound that is not a product of natural metabolic processes.

Chemical Synthesis and Derivatization Strategies for 5 Stearoyloxy Octadecanoic Acid and Analogues

De Novo Synthetic Approaches

The synthesis of estolides like 5-(stearoyloxy)octadecanoic acid can be achieved through several de novo approaches, primarily involving the esterification of hydroxy fatty acids or the ring-opening of epoxidized fatty acids. mdpi.comwur.nl These methods offer pathways to construct the characteristic estolide linkage from basic fatty acid building blocks.

Esterification Reactions for Hydroxy Fatty Acids and Fatty Acids

A primary route for synthesizing estolides is the direct esterification of a hydroxy fatty acid with another fatty acid. In the case of 5-(stearoyloxy)octadecanoic acid, this would involve the reaction of 5-hydroxyoctadecanoic acid with stearic acid. This condensation reaction forms an ester bond between the hydroxyl group at the 5-position of the hydroxyoctadecanoic acid and the carboxyl group of stearic acid. acs.org

The reaction conditions, such as temperature and the use of a vacuum to remove water, can significantly influence the reaction rate and the final estolide number, which represents the average number of fatty acid units added to a base fatty acid. acs.orgnih.gov For instance, temperatures should be carefully controlled, as excessively high temperatures can lead to the formation of unwanted byproducts like lactones, while temperatures that are too low can result in a slow reaction rate. analis.com.mynih.gov

Catalytic Systems for Esterification (e.g., Acidic, Enzymatic)

Various catalytic systems can be employed to facilitate the esterification process, each with its own advantages and disadvantages.

Acidic Catalysis: Mineral acids like perchloric acid and sulfuric acid are effective catalysts for estolide synthesis. researchgate.netacs.org Perchloric acid, in particular, has been shown to produce estolides with good yields and low color. researchgate.net The reaction typically proceeds by protonating the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of the other fatty acid. However, the use of strong mineral acids can lead to side reactions and the formation of colored byproducts, necessitating further purification steps. mdpi.comresearchgate.net

Enzymatic Catalysis: Lipases have emerged as a green and highly selective alternative for catalyzing estolide synthesis. mdpi.comepo.org Enzymes like Candida antarctica lipase (B570770) A (CALA) and Novozym 435 (an immobilized form of Candida antarctica lipase B) have been successfully used. nih.govmdpi.com Enzymatic reactions offer milder conditions, reducing the formation of byproducts and leading to cleaner products. mdpi.com The specificity of lipases can also be leveraged to control the structure of the resulting estolides. researchgate.net For example, 1,3-selective lipases are generally not effective in catalyzing estolide formation. nih.gov The efficiency of enzymatic synthesis can be influenced by factors such as temperature, water content, and the specific lipase used. mdpi.com

Table 1: Comparison of Catalytic Systems for Estolide Synthesis
Catalyst TypeExamplesAdvantagesDisadvantages
Acidic Perchloric acid, Sulfuric acid researchgate.netacs.orgHigh reaction ratesFormation of colored byproducts, potential for side reactions, corrosive mdpi.comresearchgate.net
Enzymatic Candida antarctica lipase A (CALA), Novozym 435 nih.govmdpi.comHigh selectivity, mild reaction conditions, fewer byproducts, environmentally friendly mdpi.comepo.orgCan be slower than acid catalysis, potential for enzyme deactivation nih.gov
Solid Acids Clay catalysts google.comReusable, easy to separate from productCan require high temperatures and pressures google.com
Ionic Liquids Functional acid ionic liquids researchgate.netEnvironmentally friendly alternative to mineral acids, can be reusableMay require specific reaction conditions for optimal activity researchgate.net

Ring Opening Reactions of Epoxidized Fatty Acids

Another synthetic route to hydroxy fatty acids, the precursors for estolides, is through the ring-opening of epoxidized fatty acids. wipo.intjustia.comgoogle.com This approach involves first epoxidizing an unsaturated fatty acid, such as oleic acid, to create an epoxide ring at the site of the double bond. Subsequently, this ring is opened through a reaction with a nucleophile, such as water or an alcohol, often under acidic or catalytic conditions, to yield a dihydroxy fatty acid. researchgate.net

For the synthesis of a precursor to 5-(stearoyloxy)octadecanoic acid, one could envision a pathway starting from a fatty acid with a double bond at the 5-position, such as 5-octadecenoic acid. nih.gov Epoxidation of this fatty acid followed by ring-opening would yield a dihydroxyoctadecanoic acid. Subsequent selective esterification of one of the hydroxyl groups with stearic acid would lead to the desired estolide. The ring-opening of epoxidized fatty acid esters can be catalyzed by various substances, including salts of tetrafluoroboric acid. wipo.intjustia.com Heterogeneous catalysts, such as layered double hydroxides (LDHs), have also been investigated for the ring-opening of epoxidized vegetable oils with carboxylic acids, offering the advantages of easy separation and reusability. mdpi.com

Directed Synthesis of Specific Isomers

The directed synthesis of specific estolide isomers presents a significant challenge due to the potential for multiple reaction sites on the fatty acid chains. However, recent advances in synthetic methods have allowed for some level of control over the molecular structure of estolides. researchgate.netusda.gov

By carefully selecting the starting materials and reaction conditions, it is possible to influence the final structure of the estolide. For instance, using a specific hydroxy fatty acid isomer as a starting material will dictate the position of the ester linkage. The choice of the "capping" fatty acid, which esterifies the hydroxyl group, also determines the final structure and properties of the estolide. researchgate.net Enzymatic catalysis, with its inherent selectivity, holds promise for the directed synthesis of specific isomers, although this area requires further research. researchgate.net The ability to synthesize specific isomers is crucial for understanding structure-property relationships and for tailoring estolides for specific applications.

Functionalization and Modification of 5-(stearoyloxy)octadecanoic acid

The base structure of 5-(stearoyloxy)octadecanoic acid can be further functionalized and modified to create derivatives with enhanced or specialized properties. This can involve reactions at the terminal carboxylic acid group or at any remaining functional groups on the fatty acid backbone.

Synthesis of Polyol Ester Derivatives

A significant area of functionalization is the synthesis of polyol ester derivatives. google.com In this process, the carboxylic acid terminus of the estolide, in this case, 5-(stearoyloxy)octadecanoic acid, is esterified with a polyol, such as glycerol (B35011), neopentylglycol, or pentaerythritol. google.comresearchgate.net

This reaction creates a more complex molecule with multiple estolide chains attached to a central polyol core. The synthesis can be carried out by condensing the free-acid estolide with the hydroxyl groups of the polyol. google.com Alternatively, a polyol can first be esterified with a fatty acid, and then additional fatty acids can be added to form the estolide structure. google.com These polyol ester derivatives of estolides often exhibit improved properties, such as enhanced viscosity-temperature characteristics and thermal and oxidative stability, making them suitable for high-performance lubricant applications. researchgate.net

Table 2: Research Findings on the Synthesis of Estolides and Their Derivatives
Starting MaterialsCatalyst/MethodKey FindingsReference
Castor oilCandida antarctica lipase A (CALA)Direct enzymatic conversion of castor oil to an estolide mixture was achieved. mdpi.com mdpi.com
Oleic acid and methyl ricinoleateImmobilized lipases (e.g., Novozym 435)Novozym 435 was the most efficient biocatalyst in a solvent-free system. nih.gov nih.gov
Stearic acid and methyl ricinoleateImmobilized lipaseSuccessful synthesis of estolides in a solvent-free medium with conversions above 40%. epo.org epo.org
Oleic acid and saturated fatty acids (butyric to stearic)Perchloric acidProduced complex estolides with varying estolide numbers depending on the saturated fatty acid used. researchgate.net researchgate.net
Epoxidized linseed oil and carboxylic acids/anhydridesLayered Double Hydroxides (LDHs)Achieved quasi-total conversion of epoxy groups in ring-opening reactions at 170 °C. mdpi.com mdpi.com
Free-acid estolide and polyolsCondensation reactionSynthesis of polyol estolides with potentially enhanced lubricant properties. google.com google.com

Introduction of Additional Functional Groups

The synthesis of analogues of 5-(stearoyloxy)octadecanoic acid and other fatty acid esters of hydroxy fatty acids (FAHFAs) through the introduction of additional functional groups is a key strategy for exploring structure-activity relationships and developing new bioactive molecules. mdpi.com Research has focused on modifying both the fatty acid and the hydroxy fatty acid chains to create a diverse library of FAHFA derivatives. mdpi.com

A primary approach involves a photochemical hydroacylation reaction, which couples terminal alkenes (such as ω-alkenoic acids or ω-alkenyl alcohols) with commercially available aldehydes. mdpi.com This method, utilizing a photoinitiator like phenylglyoxylic acid, provides a foundation for generating a wide range of racemic FAHFAs. mdpi.com The resulting ketones from these photochemical reactions can be readily converted to hydroxy derivatives, which are then coupled with various fatty acids like caproic, palmitic, or oleic acid to produce a large set of FAHFA analogues. mdpi.com

Systematic modifications have been made to the carbon chain lengths of both the hydroxy fatty acid and the ester-linked fatty acid portions of FAHFAs. For instance, analogues of 9-palmitoyloxystearic acid (9-PAHSA) have been synthesized with varying numbers of carbons in the fatty acid chain. nih.gov This "methylene editing" has been achieved by esterifying the secondary alcohol of methyl 9-hydroxystearate with a range of acid chlorides, from acetyl chloride (C2) to palmitoyl (B13399708) chloride (C16), followed by selective hydrolysis of the methyl ester. nih.gov This strategy has produced analogues with reduced molecular weights that retain or, in some cases, enhance biological activity. nih.gov

Furthermore, researchers have synthesized short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs) by combining various hydroxy fatty acids (C16-C24) with short-chain fatty acids (C2-C6). nih.gov The introduction of unsaturation into the FAHFA structure is another important modification. Docosahexaenoic acid (DHA) has been esterified with 12-hydroxystearic acid (12-HSA) and 12-hydroxyoleic acid (12-HOA) to create novel polyunsaturated fatty acid (PUFA)-derived FAHFAs. nih.gov These synthetic strategies allow for the creation of diverse FAHFA libraries, which are crucial for investigating their biological functions and therapeutic potential. mdpi.commagtech.com.cn

Table 1: Examples of Synthesized FAHFA Analogues with Varied Functional Groups

Original FAHFA Modification Strategy Resulting Analogue Example Reference
9-PAHSA Shortening the fatty acid chain 9-(Hexanoyloxy)octadecanoic acid (9-CAHSA) mdpi.com
9-PAHSA Systematic removal of carbons Abridged fatty acid ester derivatives nih.gov
General FAHFA Use of short-chain fatty acids Acetic and propanoic acid esters of hydroxy fatty acids nih.gov
General FAHFA Introduction of unsaturation (PUFA) 12-DHAHSA (12-Docosahexaenoyloxy-stearic acid) nih.gov

Yield Optimization and Reaction Efficiency

Optimizing the yield and efficiency of reactions is critical for the large-scale and cost-effective production of 5-(stearoyloxy)octadecanoic acid and other FAHFAs. acs.orgacs.org Research in this area has explored various parameters, including reaction temperature, duration, catalyst concentration, and molar ratios of reactants. its.ac.idijcce.ac.ir

One of the key strategies for yield optimization is the use of chemo-enzymatic approaches. These methods have been shown to afford high yields, often between 74% and 98% mole percent for each step in the construction of FAHFA series. acs.org For instance, in the synthesis of biodiesel from feedstocks with high free fatty acid (FFA) content, a two-step process of esterification followed by transesterification is often employed. ijcce.ac.ir Optimization of the esterification step is crucial to reduce the FFA content to acceptable levels, thereby preventing side reactions like soap formation. its.ac.id

Response Surface Methodology (RSM) has been effectively used to optimize the esterification process. its.ac.idijcce.ac.ir By applying RSM, researchers have identified optimal conditions for maximizing yield and minimizing FFA content. For example, in the esterification of polar lipid fractions of crude palm oil, an FFA content of 0.285% and a yield of 97.25% were achieved at a temperature of 258.3°C and a heating duration of 59.71 minutes. its.ac.id Similarly, for coconut fatty acid distillate, optimized parameters were found to be a reaction time of 40 minutes, a reaction temperature of 50°C, a catalyst concentration of 0.5%, and a methanol-to-oil ratio of 8:1, resulting in a maximum yield of 92.9%. ijcce.ac.ir

Table 2: Optimized Parameters for Esterification Reactions

Feedstock Optimization Method Optimal Temperature Optimal Time Catalyst Concentration Molar Ratio Achieved Yield Reference
Polar Lipid Fraction (Palm Oil) Response Surface Methodology 258.3°C 59.71 min Not specified Not specified 97.25% its.ac.id
Coconut Fatty Acid Distillate L9 Orthogonal Array 50°C 40 min 0.5% H₂SO₄ 8:1 (Methanol:Oil) 92.9% ijcce.ac.ir

Green Chemistry Approaches in FAHFA Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of FAHFAs to develop more sustainable and environmentally friendly production methods. acs.orgacs.orgyoutube.com These approaches focus on using renewable resources, reducing waste, and employing catalysts that are less harmful to the environment. youtube.comresearchgate.net

A prominent green chemistry strategy in FAHFA synthesis is the use of enzymatic catalysts, particularly lipases. acs.orgacs.org Enzymatic synthesis is favored for its high selectivity, mild reaction conditions, and scalability, making it a preferred approach for industrial production. acs.orgacs.orgacs.org Candida antarctica lipase A (CalA) is a well-studied and effective enzyme for synthesizing FAHFAs in organic solvents. acs.orgacs.org Researchers are actively exploring orthologues of CalA and other novel lipases to find enzymes with improved catalytic efficiency and stability, which could lead to faster reactions and higher yields. acs.orgacs.org This biocatalytic approach avoids the use of harsh chemical reagents and reduces the generation of hazardous waste. researchgate.net

Another green approach is the development of fully enzymatic, in vitro bi-enzymatic cascade systems. researchgate.net These systems can effectively convert abundant natural fatty acids into valuable FAHFAs, representing a significant step towards sustainable production. researchgate.net For example, a chemo-enzymatic strategy that combines hydratase-catalyzed hydration of unsaturated fatty acids with selective lipase-mediated esterification provides a facile and scalable route to a diverse range of FAHFA analogues. acs.org

Photochemical reactions also offer an environmentally friendly alternative for constructing FAHFA libraries. mdpi.com These reactions can be performed under mild conditions and often use photoinitiators that are more benign than traditional chemical catalysts. mdpi.com The focus on sustainable synthesis is driven by the need to make FAHFA research and potential therapeutic applications more accessible and economically viable, while minimizing the environmental impact of their production. acs.orgacs.org The adoption of green chemistry principles ensures that the development of new FAHFA-based products is aligned with long-term sustainability goals. biofueljournal.comyoutube.com

Table 3: Comparison of Synthesis Approaches for FAHFAs

Synthesis Approach Key Features Advantages Reference
Traditional Chemical Synthesis Multi-step process, often requires protecting groups and harsh reagents. Can produce a wide variety of structures. nih.gov
Enzymatic Synthesis Uses lipases (e.g., CalA) as catalysts in mild conditions. High selectivity, environmentally friendly, scalable, reduced waste. acs.orgacs.orgacs.org
Bi-enzymatic Cascade Fully enzymatic, multi-step reaction in one pot. Effective conversion of renewable biomass, sustainable. researchgate.netresearchgate.net

| Photochemical Hydroacylation | Uses light to initiate the reaction between alkenes and aldehydes. | Environmentally friendly, mild conditions. | mdpi.com |


Analytical Methodologies for Characterization, Identification, and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for mapping the chemical structure of 5-(stearoyloxy)octadecanoic acid. By probing the interactions of the molecule with electromagnetic radiation, these methods reveal the arrangement of atoms and functional groups, providing a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides unparalleled insight into the molecular structure of 5-(stearoyloxy)octadecanoic acid. By observing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR allows for the detailed mapping of the carbon skeleton and the chemical environment of each proton.

The ¹H NMR spectrum would be characterized by several key signals. The proton on the carbon bearing the stearoyloxy group (H-5) is expected to be deshielded due to the electron-withdrawing effect of the ester oxygen, appearing as a multiplet in the range of 4.8-5.2 ppm. The methylene (B1212753) protons alpha to the carboxyl group of the octadecanoic acid chain (H-2) and the stearoyl chain (H-2') would also be deshielded, resonating around 2.3 ppm as triplets. The terminal methyl protons of both the octadecanoic and stearoyl chains would appear as triplets at approximately 0.88 ppm. The vast number of methylene protons in the long aliphatic chains would overlap to form a large, complex multiplet between 1.2 and 1.6 ppm.

Predicted ¹H NMR Chemical Shifts for 5-(stearoyloxy)octadecanoic acid

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
H-5 (methine proton at ester linkage)4.8 - 5.2Multiplet
H-2 (methylene alpha to COOH)~2.3Triplet
H-2' (methylene alpha to ester C=O)~2.3Triplet
-CH₂- (bulk methylene protons)1.2 - 1.6Multiplet
-CH₃ (terminal methyl protons)~0.88Triplet

Note: These are predicted values based on data from analogous compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule. This technique is particularly useful for confirming the carbon framework and identifying the carbonyl carbons of the acid and ester groups.

For 5-(stearoyloxy)octadecanoic acid, two distinct carbonyl signals are expected in the downfield region of the spectrum, typically between 170 and 180 ppm. The carbon of the carboxylic acid group (C-1) would likely resonate at a slightly different chemical shift than the ester carbonyl carbon (C-1'). The carbon atom bonded to the ester oxygen (C-5) would be significantly deshielded, appearing in the range of 70-75 ppm. The carbons alpha to the carbonyl groups (C-2 and C-2') would be found around 34 ppm. The long chains of methylene carbons would produce a series of signals between 22 and 32 ppm, while the terminal methyl carbons would resonate at approximately 14 ppm.

Predicted ¹³C NMR Chemical Shifts for 5-(stearoyloxy)octadecanoic acid

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (Carboxylic Acid C=O)175 - 180
C-1' (Ester C=O)170 - 175
C-5 (Carbon at ester linkage)70 - 75
C-2 (Carbon alpha to COOH)~34
C-2' (Carbon alpha to ester C=O)~34
-CH₂- (bulk methylene carbons)22 - 32
-CH₃ (terminal methyl carbons)~14

Note: These are predicted values based on data from analogous compounds.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in 5-(stearoyloxy)octadecanoic acid, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

A COSY spectrum would reveal correlations between adjacent protons, for instance, showing a cross-peak between the H-5 proton and the protons on the adjacent C-4 and C-6 carbons. magritek.com An HSQC experiment would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals. magritek.com The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For example, it would show a correlation between the H-5 proton and the ester carbonyl carbon (C-1'), confirming the position of the stearoyloxy substituent. magritek.com

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of 5-(stearoyloxy)octadecanoic acid and to deduce its structure by analyzing its fragmentation patterns. Tandem mass spectrometry (MS/MS) provides even more detailed structural information by isolating and further fragmenting specific ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of 5-(stearoyloxy)octadecanoic acid, a derivatization step, typically methylation of the carboxylic acid group, is often required to increase its volatility for GC analysis.

The gas chromatogram would show a peak corresponding to the derivatized analyte, and the mass spectrometer would provide a mass spectrum for this peak. The mass spectrum would display a molecular ion peak corresponding to the mass of the derivatized molecule. The fragmentation pattern observed in the mass spectrum is key to confirming the structure. For a long-chain ester like this, characteristic fragmentation would involve cleavage at the ester linkage. Key fragments would likely include ions corresponding to the stearoyl acylium ion and the loss of the stearoyloxy group from the octadecanoate chain. The fragmentation of the long alkyl chains would produce a series of ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Expected Key Fragments in GC-MS of Methyl 5-(stearoyloxy)octadecanoate

Fragment Description
[M]+Molecular ion of the methyl ester derivative
[M - C₁₇H₃₅COO]⁺Loss of the stearoyloxy group
[C₁₇H₃₅CO]⁺Stearoyl acylium ion
Series of [CnH2n+1]+ ionsFragmentation of the aliphatic chains

Note: This table presents expected fragments for the methylated derivative, as direct GC-MS of the free acid is challenging.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific technique for the analysis of 5-(stearoyloxy)octadecanoic acid. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample containing the analyte is first injected into a liquid chromatograph. Reversed-phase chromatography, often utilizing a C8 or C18 column, is commonly employed to separate 5-(stearoyloxy)octadecanoic acid from other components in the mixture based on its hydrophobicity. nih.govunitn.it A gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724), methanol (B129727), and water, sometimes with additives like formic acid or tributylamine (B1682462) as an ion-pairing agent, is used to achieve optimal separation. nih.govnih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. nih.govnih.gov ESI generates charged molecules (ions) from the analyte in the liquid phase, which are then transferred into the gas phase for mass analysis. For a compound like 5-(stearoyloxy)octadecanoic acid, positive ion mode is often used, where it can be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. unitn.itnih.gov

The tandem mass spectrometry (MS/MS) capability allows for further structural confirmation and quantification. nih.gov In this process, the precursor ion corresponding to 5-(stearoyloxy)octadecanoic acid is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). youtube.com This technique, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides high specificity and sensitivity for quantitative analysis by monitoring a specific precursor-to-product ion transition. nih.govyoutube.com High-resolution mass spectrometers, such as Orbitrap or FT-ICR, can provide highly accurate mass measurements, further aiding in the confident identification of the compound. nih.govnih.gov

A liquid chromatography-mass spectrometry-based workflow has been specifically developed for the measurement of branched fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids to which 5-(stearoyloxy)octadecanoic acid belongs. nih.gov Due to the identical chemical formulae of various PAHSA isomers, such as 5- and 9-PAHSA, chromatographic separation is crucial for their accurate quantification. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the characterization of 5-(stearoyloxy)octadecanoic acid by identifying the functional groups present in the molecule. The IR spectrum of an organic compound provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.

For 5-(stearoyloxy)octadecanoic acid, the IR spectrum would exhibit characteristic absorption bands indicative of its ester and carboxylic acid functionalities. Key expected vibrational frequencies include:

C=O Stretching (Ester): A strong absorption band is expected in the region of 1750-1735 cm⁻¹, which is characteristic of the carbonyl group in the ester linkage. researchgate.net

C=O Stretching (Carboxylic Acid): Another strong absorption band for the carbonyl group of the carboxylic acid would typically appear around 1710-1700 cm⁻¹. optica.org

C-O Stretching (Ester and Carboxylic Acid): Stretching vibrations for the C-O single bonds in both the ester and carboxylic acid groups would be observed in the 1300-1000 cm⁻¹ region. researchgate.net

O-H Stretching (Carboxylic Acid): A broad absorption band characteristic of the hydroxyl group in the carboxylic acid dimer would be present in the range of 3300-2500 cm⁻¹.

C-H Stretching (Alkane): Strong absorptions from the stretching of C-H bonds in the long alkyl chains (stearoyl and octadecanoyl) would be visible around 2918-2854 cm⁻¹. researchgate.net

C-H Bending (Alkane): Deforming vibrations of the C-H bonds in the alkane chains would appear around 1473-1463 cm⁻¹. researchgate.net

The table below summarizes the expected characteristic IR absorption bands for 5-(stearoyloxy)octadecanoic acid.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
EsterC=O Stretch1750-1735
Carboxylic AcidC=O Stretch1710-1700
Ester & Carboxylic AcidC-O Stretch1300-1000
Carboxylic AcidO-H Stretch3300-2500 (broad)
Alkane ChainsC-H Stretch2918-2854
Alkane ChainsC-H Bend1473-1463

By comparing the obtained IR spectrum with reference spectra of known fatty acid esters and carboxylic acids, the presence of these functional groups in 5-(stearoyloxy)octadecanoic acid can be confirmed. chemicalbook.comnist.govnih.gov

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the isolation and purification of 5-(stearoyloxy)octadecanoic acid from complex mixtures, as well as for its analytical determination. The choice of technique depends on the specific requirements of the analysis, such as the scale of separation (preparative or analytical) and the desired resolution.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of lipids, including fatty acid esters like 5-(stearoyloxy)octadecanoic acid. nih.govnih.govscielo.br HPLC offers high resolution, speed, and the ability to analyze thermally labile compounds without derivatization. aocs.orgyoutube.com

For the analysis of 5-(stearoyloxy)octadecanoic acid, reversed-phase HPLC is the most common mode. nih.govaocs.org In this method, a nonpolar stationary phase (e.g., C18 or C8 bonded silica) is used with a polar mobile phase. nih.govyoutube.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases, with more nonpolar compounds being retained longer on the column. The elution order in reversed-phase HPLC is influenced by both the chain length and the degree of unsaturation of the fatty acid moieties. aocs.org

A typical HPLC system consists of a high-pressure pump, an injector, a column, and a detector. youtube.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex lipid mixtures. scielo.brnih.gov For instance, a gradient of acetonitrile and water, or methanol, acetonitrile, and water, can be used. nih.govscielo.br

Detection of 5-(stearoyloxy)octadecanoic acid can be achieved using various detectors. While it lacks a strong chromophore for UV-Vis detection at higher wavelengths, it can be detected at low wavelengths (around 192-205 nm). nih.govresearchgate.net To enhance sensitivity, derivatization with a UV-absorbing or fluorescent tag, such as phenacyl bromide, can be performed. gerli.com Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are also suitable for the detection of underivatized lipids. gerli.com Coupling HPLC with mass spectrometry (HPLC-MS) provides the highest sensitivity and specificity. aocs.org

The table below outlines a typical reversed-phase HPLC setup for the analysis of fatty acid esters.

ParameterDescription
Stationary Phase C18 or C8 bonded silica (B1680970)
Mobile Phase Gradient of Acetonitrile/Water or Methanol/Acetonitrile/Water
Detector UV (low wavelength), ELSD, CAD, Mass Spectrometer (MS)
Mode Reversed-Phase

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of fatty acids and their esters. However, due to the low volatility and high polarity of the carboxylic acid group, direct analysis of 5-(stearoyloxy)octadecanoic acid by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl ester (FAME). sigmaaldrich.com The ester linkage in 5-(stearoyloxy)octadecanoic acid would likely be cleaved during this process, resulting in the formation of methyl stearate (B1226849) and methyl 5-hydroxyoctadecanoate, which would then be analyzed.

The derivatization process often involves heating the sample with a reagent like boron trichloride (B1173362) in methanol (BCl₃-methanol) or using methyl iodide in the presence of a base. sigmaaldrich.comnih.govnih.gov This converts the carboxylic acid to its corresponding methyl ester. sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a heated column. The column contains a stationary phase, and separation occurs based on the differential partitioning of the analytes between the gas and stationary phases, which is primarily dependent on their boiling points and polarity.

A flame ionization detector (FID) is commonly used for the detection of FAMEs, providing a response that is proportional to the mass of carbon atoms. For identification purposes, GC can be coupled with mass spectrometry (GC-MS), which provides mass spectra of the eluting compounds, allowing for their structural elucidation. nih.gov

It is important to note that high temperatures in the GC injector and column can potentially cause degradation or isomerization of certain fatty acids, although this is less of a concern for saturated fatty acids like those in 5-(stearoyloxy)octadecanoic acid. scielo.br

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the separation of lipids, including 5-(stearoyloxy)octadecanoic acid. aocs.orgrockefeller.edu It is often used for qualitative analysis, sample cleanup, and preparative separation. researchgate.netnih.gov

In TLC, a thin layer of an adsorbent material, such as silica gel, is coated onto a solid support like a glass or plastic plate, forming the stationary phase. rockefeller.eduresearchgate.net The sample is applied as a small spot near the bottom of the plate. The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). rockefeller.edu

For the separation of neutral lipids like 5-(stearoyloxy)octadecanoic acid, a nonpolar mobile phase is typically used. A common solvent system is a mixture of hexane, diethyl ether, and acetic acid. aocs.orgresearchgate.net The acetic acid is included to ensure that free fatty acids migrate properly. aocs.org As the mobile phase ascends the plate by capillary action, it carries the sample components with it at different rates depending on their polarity. Less polar compounds, having weaker interactions with the polar silica gel, travel further up the plate than more polar compounds. rockefeller.edu

After the separation, the plate is removed from the chamber and dried. The separated spots are then visualized. Since lipids are generally colorless, a visualization agent is required. Common methods include spraying with a primuline (B81338) solution and viewing under UV light, or exposing the plate to iodine vapor, which reversibly binds to the double bonds in unsaturated lipids and can also interact with other lipid classes. aocs.orgrockefeller.edunih.gov For quantitative analysis, the spots can be scraped off the plate, the lipid extracted, and then analyzed by another method. researchgate.net

The table below shows a typical TLC system for the separation of neutral lipids.

ComponentDescription
Stationary Phase Silica gel coated plate
Mobile Phase Hexane: Diethyl Ether: Acetic Acid (e.g., 70:30:1 v/v/v)
Visualization Iodine vapor or primuline spray with UV light

Argentation TLC, where the silica gel is impregnated with silver nitrate, can be used to separate lipids based on the number and geometry of their double bonds. nih.govnih.gov

Advanced Methods for Quantitative Analysis

The precise quantification of 5-(stearoyloxy)octadecanoic acid often requires advanced analytical methods that offer high sensitivity, specificity, and accuracy, particularly when dealing with complex biological matrices.

Mass spectrometry-based techniques are at the forefront of quantitative lipid analysis. nih.govnih.gov As discussed in the LC-MS/MS section (5.1.2.2), methods like multiple reaction monitoring (MRM) using a triple quadrupole mass spectrometer provide excellent sensitivity and selectivity for quantifying specific lipids. nih.govyoutube.com The use of stable isotope-labeled internal standards is crucial for accurate quantification. nih.govyoutube.com An ideal internal standard would be a synthetic version of 5-(stearoyloxy)octadecanoic acid containing stable isotopes (e.g., ¹³C or ²H), which would co-elute with the analyte and experience similar ionization efficiency and matrix effects, thus allowing for accurate correction of any variations during sample preparation and analysis. frontiersin.org

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or FT-ICR, can also be employed for quantification. nih.govnih.gov HRMS provides very accurate mass measurements, which can help to distinguish the analyte from isobaric interferences, and quantification can be performed based on the area of the extracted ion chromatogram.

Shotgun lipidomics is another advanced mass spectrometry approach where a total lipid extract is directly infused into the mass spectrometer without prior chromatographic separation. nih.gov Quantification is achieved through precursor ion or neutral loss scanning to detect specific lipid classes. While high-throughput, this method can suffer from ion suppression and isobaric interferences, making it less suitable for the precise quantification of a single, specific lipid like 5-(stearoyloxy)octadecanoic acid compared to LC-MS/MS.

Two-dimensional gas chromatography (GCxGC) coupled with a high-resolution mass spectrometer or a flame ionization detector offers enhanced separation and sensitivity compared to conventional GC. researchgate.net This advanced technique could potentially be used for the detailed analysis of the fatty acid components of 5-(stearoyloxy)octadecanoic acid after derivatization, providing more comprehensive quantitative data. researchgate.net

The development of novel derivatization strategies can also improve quantitative analysis. For instance, isotopic-tagged derivatization reagents can be used to label the carboxylic acid group, which not only enhances detection sensitivity in mass spectrometry but also allows for more accurate quantification through the use of an isotopically labeled derivatizing agent as an internal standard. nih.govfrontiersin.org

The following table summarizes some advanced quantitative methods for 5-(stearoyloxy)octadecanoic acid.

MethodPrincipleKey Advantages
LC-MS/MS (MRM) Chromatographic separation followed by specific precursor-to-product ion transition monitoring.High sensitivity, high specificity, wide dynamic range.
LC-HRMS Chromatographic separation followed by high-resolution mass measurement.High mass accuracy, confident identification, reduced interferences.
Isotope-Dilution MS Use of a stable isotope-labeled internal standard that mimics the analyte.Most accurate method for quantification, corrects for matrix effects and sample loss.
GCxGC-MS/FID Two-dimensional gas chromatographic separation for enhanced resolution of derivatized components.Superior separation power, detailed compositional analysis.
Derivatization-Based MS Chemical modification of the analyte to improve ionization and detection.Increased sensitivity, potential for isotopic labeling.

Ultimately, the choice of an advanced quantitative method will depend on the specific research question, the required level of sensitivity and accuracy, and the complexity of the sample matrix. For the accurate and reliable quantification of 5-(stearoyloxy)octadecanoic acid, LC-MS/MS with a stable isotope-labeled internal standard is generally considered the gold standard. youtube.comyoutube.com

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (ID-MS) is a premier quantitative method renowned for its high accuracy and precision. The technique is based on the addition of a known quantity of an isotopically labeled version of the analyte to a sample at the beginning of the sample preparation process. This labeled compound, or internal standard, is nearly identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C).

For the analysis of 5-(stearoyloxy)octadecanoic acid, a stable isotope-labeled internal standard would be synthesized. However, a more common approach involves the chemical hydrolysis of the ester bond to release its constituent fatty acids, octadecanoic acid (stearic acid) and 5-hydroxyoctadecanoic acid. The quantification of stearic acid can then be performed using a commercially available deuterated standard, such as stearic acid-9,10-d₂. caymanchem.com This standard is added to the sample before extraction and analysis. nih.gov

The sample, including the added internal standard, undergoes extraction, and potentially derivatization, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the native analyte (the "precursor" ion fragmenting to a specific "product" ion) and the isotopically labeled internal standard. nih.gov Because the native analyte and the internal standard have nearly identical chemical and physical properties, they experience the same effects during sample preparation and analysis, such as extraction efficiency and ionization suppression. By measuring the ratio of the signal from the native analyte to that of the known amount of internal standard, a highly accurate quantification can be achieved. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Stearic Acid Analysis via Isotope Dilution This table illustrates the principle using stearic acid as the target analyte after hydrolysis.

Analyte Internal Standard Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Stearic Acid Stearic Acid-9,10-d₂ 283.3 283.3 Negative ESI

Data based on the general principles of MS analysis of fatty acids.

Derivatization for Enhanced Detection

The analysis of fatty acids by mass spectrometry and gas chromatography often benefits from chemical derivatization. This process modifies the functional groups of the analyte to improve its analytical characteristics, such as volatility for Gas Chromatography (GC) or ionization efficiency for Mass Spectrometry (MS).

For LC-MS/MS analysis, derivatization can lead to a dramatic increase in sensitivity. A targeted metabolomic method reported the use of 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) for the analysis of total plasma fatty acids. nih.gov This derivatization is achieved by reacting the carboxylic acid group of the fatty acid with DAABD-AE in the presence of coupling agents. nih.gov The resulting derivative incorporates a readily ionizable moiety, which was reported to increase detection sensitivity by as much as nine orders of magnitude compared to the underivatized fatty acid when analyzed in positive ion mode. nih.gov

The derivatization procedure typically involves reconstituting the dried sample extract in a solution containing the derivatizing agent and catalysts, followed by incubation at a controlled temperature. nih.gov For example, derivatization with DAABD-AE can be performed by incubating the sample at 60 °C for one hour. nih.gov

For GC-MS analysis, fatty acids must be converted into more volatile and thermally stable esters. A common method is the formation of Fatty Acid Methyl Esters (FAMEs) through reaction with reagents like boron trifluoride–methanol solution. usp.org The sample is heated under reflux with the reagent, and the resulting FAMEs are extracted into an organic solvent for injection into the GC-MS system. usp.org Another common technique is silylation, which creates trimethylsilyl (B98337) (TMS) esters. These derivatives are also suitable for GC-MS analysis. nist.gov

Table 2: Common Derivatization Reagents for Fatty Acid Analysis

Derivatization Reagent Analyte Functional Group Resulting Derivative Analytical Platform Primary Advantage
DAABD-AE Carboxylic Acid DAABD-Amide LC-MS/MS Dramatically enhanced ionization efficiency and sensitivity. nih.gov
Boron Trifluoride-Methanol Carboxylic Acid Fatty Acid Methyl Ester (FAME) GC-MS Increased volatility and thermal stability for GC analysis. usp.org

Advanced Research Directions and Non Clinical Applications of 5 Stearoyloxy Octadecanoic Acid Derivatives

Development of Novel Biolubricant Basestocks

One of the most promising applications for derivatives of 5-(stearoyloxy)octadecanoic acid is in the formulation of biolubricants. Plant oils are a renewable and biodegradable source for lubricants, but often suffer from poor thermo-oxidative stability and unfavorable low-temperature properties. nih.govresearchgate.netstle.org Chemical modification of fatty acids, such as those that form the basis of 5-(stearoyloxy)octadecanoic acid, can overcome these limitations. nih.govresearchgate.net

Research into chemically modified plant oils has demonstrated that esterification and other functionalizations can produce biolubricant basestocks with performance characteristics comparable to or exceeding those of conventional mineral oil-based lubricants. nih.govstle.org For instance, a study involving the synthesis of various esters from ricinoleic acid showed that these derivatives have significant potential for use as biolubricant basestocks due to their improved properties. nih.govresearchgate.net

The relationship between the chemical structure of a fatty acid derivative and its performance as a lubricant is a key area of investigation. By modifying the structure, properties such as viscosity, pour point (PP), and cloud point (CP) can be tailored. The introduction of ester groups along the fatty acid chain can disrupt the crystal lattice formation at low temperatures, thereby improving cold-flow properties.

In a study on ricinoleic acid derivatives, a compound structurally related to 5-(stearoyloxy)octadecanoic acid, 10,12-dihydroxy-9-(stearoyloxy)octadecanoic acid, was synthesized. nih.gov This and other multi-ester derivatives were evaluated for their low-temperature performance. The results indicated that increasing the ester functionalization led to significantly lower pour and cloud points compared to the precursor oil, a critical improvement for lubricants used in a wide range of temperatures. nih.govresearchgate.net For example, a tetra-ester derivative synthesized in the same study exhibited a pour point of -44.37°C and a cloud point of -41.25°C. nih.gov

Table 1: Low-Temperature Properties of Ricinoleic Acid and its Ester Derivatives

Compound Pour Point (°C) Cloud Point (°C)
Ricinoleic Acid -15.21 -12.15
10,12-dihydroxy-9-(stearoyloxy)octadecanoic acid -20.54 -17.43
9,10,12-tris(stearoyloxy)octadecanoic acid -29.11 -26.82
18-(4-ethylhexyloxy)-18-oxooctadecane-7,9,10-triyl tristearate -44.37 -41.25

Data sourced from a study on biolubricant basestocks from chemically modified plant oils. nih.gov

A major drawback of traditional plant-oil-based lubricants is their susceptibility to oxidation at high temperatures. stle.org The double bonds present in many unsaturated fatty acids are prone to oxidative attack, leading to lubricant degradation. researchgate.net Research has focused on improving this stability through chemical modification.

The thermo-oxidative stability of these novel ester compounds has been assessed using techniques like pressurized differential scanning calorimetry (PDSC) and thin-film micro-oxidation (TFMO) testing. nih.gov PDSC measures the oxidation onset temperature (OT), with higher values indicating greater stability. The TFMO test quantifies the percentage of volatile loss and insoluble deposits formed after thermal stress. Studies show that derivatives like 18-(4-ethylhexyloxy)-18-oxooctadecane-7,9,10-triyl tristearate have a significantly higher onset temperature (282.10°C) and lower volatile loss and deposit formation compared to their precursors, demonstrating enhanced stability. nih.gov

Table 2: Thermo-Oxidative Stability Data for Ricinoleic Acid Derivatives

Compound Onset Temperature (°C) Volatile Loss (%) Insoluble Deposits (%)
Ricinoleic Acid 160.70 80.15 88.54
10,12-dihydroxy-9-(stearoyloxy)octadecanoic acid 215.40 65.43 78.91
9,10,12-tris(stearoyloxy)octadecanoic acid 255.30 50.11 65.43
18-(4-ethylhexyloxy)-18-oxooctadecane-7,9,10-triyl tristearate 282.10 37.39 50.87

Data from PDSC and TFMO tests on chemically modified ricinoleic acid. nih.gov

The primary function of a lubricant is to reduce friction and wear between moving surfaces. The tribological properties of 5-(stearoyloxy)octadecanoic acid derivatives and related compounds have been evaluated to confirm their effectiveness. The four-ball method is a standard test used to determine a lubricant's anti-wear and friction-reducing capabilities. nih.gov

Research has shown that these ester derivatives generally exhibit good tribological performance. nih.govresearchgate.net For instance, the tetra-ester 18-(4-ethylhexyloxy)-18-oxooctadecane-7,9,10-triyl tristearate was found to have a low coefficient of friction (μ) of 0.44. nih.govresearchgate.net These findings confirm that such derivatives possess favorable anti-wear and friction-reducing properties, making them suitable for demanding lubrication applications. nih.gov

Table 3: Tribological Performance of a Biolubricant Derivative

Compound Coefficient of Friction (μ)
18-(4-ethylhexyloxy)-18-oxooctadecane-7,9,10-triyl tristearate 0.44

Data obtained from four-ball method evaluation. researchgate.net

Chemical Biology Probes and Research Tools

Beyond industrial applications, the unique structure of 5-(stearoyloxy)octadecanoic acid makes it and its derivatives suitable for use as chemical probes in biological research. nih.govbohrium.com These tools help in the study of complex biological processes, particularly within the field of lipidomics. mdpi.comresearchgate.net

To trace the metabolic fate and interactions of fatty acids within a cell, researchers synthesize labeled analogues. mdpi.com These analogues incorporate a reporter tag—such as a stable isotope, a fluorescent group, or a bio-orthogonal handle like an azide (B81097) or alkyne—into the molecule's structure. mdpi.com

A labeled version of 5-(stearoyloxy)octadecanoic acid could be synthesized for use as a chemical probe. For example, by using a spin-labeled stearic acid, such as 5-doxyl stearic acid, in the synthesis, an analogue suitable for electron paramagnetic resonance (EPR) studies could be created. nih.gov Alternatively, incorporating an azide group into the stearic acid chain before its esterification would yield a probe that can be used in "click chemistry" reactions to attach fluorescent tags or affinity handles for protein profiling and imaging studies. mdpi.com The general design of such probes consists of a core structure for biological specificity, a reactive group for covalent labeling (if desired), and a reporter group for detection. mdpi.com

Lipidomics is the large-scale study of cellular lipids. Stearic acid is a fundamental component of many complex lipids, including glycerophospholipids and sphingolipids, which are vital to cell membrane structure and signaling. nih.gov Introducing labeled versions of fatty acids and their derivatives is a powerful method in lipidomics to study lipid metabolism, trafficking, and function.

A labeled analogue of 5-(stearoyloxy)octadecanoic acid could be used to investigate how such modified or complex fatty acids are processed by cells. Researchers could introduce the probe into cell culture and use mass spectrometry or imaging techniques to track its incorporation into different lipid species and subcellular compartments. This approach can provide insights into the enzymes involved in its metabolism and its potential downstream signaling effects, contributing to a deeper understanding of lipid biology. nih.gov

Materials Science Applications

The use of renewable feedstocks like oils and fats is a growing sector of the chemical industry, providing building blocks for a variety of polymers, lubricants, coatings, and other materials. nih.gov Fatty acids and their derivatives, such as 5-(stearoyloxy)octadecanoic acid, are valued for their biodegradability and the unique properties they can impart to materials, including hydrophobicity, flexibility, and a low melting point. researchgate.net

The bifunctional nature of hydroxy fatty acids and the long hydrocarbon chains of FAHFAs make them intriguing monomers for polymer synthesis. The carboxylic acid and hydroxyl groups can participate in polymerization reactions to form polyesters and other polymers. researchgate.net

Branched-chain monomers derived from fatty acids can be used to create polymers with distinct properties. nih.gov For instance, the incorporation of such monomers can increase hydrophobicity and improve mechanical properties like the elongation at break. nih.gov The structure of 5-(stearoyloxy)octadecanoic acid, with its long, branched alkyl chains, can be leveraged to modify polymer architecture. When integrated into a polymer backbone, it could act as a source of flexible side chains, potentially lowering the glass transition temperature and increasing the pliability of the material.

Fatty acid-based monomers can be synthesized through various chemical pathways to make them suitable for radical polymerization and other polymerization techniques. acs.org For example, esterification with polymerizable moieties can convert fatty acids into reactive monomers. acs.org Following this logic, 5-(stearoyloxy)octadecanoic acid could be chemically modified to introduce polymerizable groups, allowing it to be incorporated into a wide range of polymer systems, including poly(meth)acrylates and ester-terminated polyamides. acs.orggoogle.com

Table 1: Potential Polymer Applications of Fatty Acid-Based Monomers

Polymer TypePotential Role of 5-(stearoyloxy)octadecanoic acidResulting Polymer PropertiesReference
PolyestersAs a bifunctional monomer (after modification) or comonomer.Increased flexibility, hydrophobicity, biodegradability. researchgate.net
PolyamidesAs a component in ester-terminated polyamides.Enhanced solubility in low-polarity liquids, gel formation. google.com
Poly(meth)acrylatesAs a functionalized monomer with a long, branched side chain.Improved tack for adhesives, plasticizing effect. acs.org

There is a significant research thrust in developing bio-based materials to replace petroleum-derived products. arkema.com Vegetable oils and their constituent fatty acids are key renewable feedstocks for this purpose. mdpi.comresearchgate.net As 5-(stearoyloxy)octadecanoic acid is derived from naturally occurring fatty acids, it is an ideal candidate for creating sustainable materials. nih.gov

The properties of this FAHFA could be exploited in the formulation of bio-based lubricants, where its long hydrocarbon chains could provide excellent lubricity. It could also serve as a bio-based plasticizer, improving the flexibility and processing characteristics of bioplastics like polylactic acid (PLA). researchgate.net Furthermore, its inherent hydrophobicity makes it a candidate for use in developing water-resistant coatings and films from renewable sources. The synthesis of such bio-based materials often involves the polymerization or chemical modification of fatty acid derivatives, a field with considerable ongoing research. researchgate.netdergipark.org.tr

Future Directions in FAHFA Research

While the potential in materials science is significant, the primary focus of FAHFA research remains in the biological realm. The future of this field lies in decoding the complexity of their functions and expanding the chemical toolkit to probe these activities. nih.gov

FAHFAs are a large and diverse class of lipids, with numerous regioisomers found in mammals. nih.gov The position of the ester linkage along the hydroxy fatty acid backbone dramatically influences biological activity. For instance, 5-PAHSA (the palmitic acid ester of 5-hydroxystearic acid) and 9-PAHSA show distinct biological effects. nih.gov

A major future challenge is to elucidate the specific roles of each FAHFA isomer, including the various stearic acid esters of hydroxystearic acid like 5-(stearoyloxy)octadecanoic acid. Researchers are working to understand how these molecules interact with cellular targets to mediate their anti-inflammatory and metabolic benefits. nih.govacs.org This involves identifying the specific enzymes responsible for their biosynthesis and degradation, which could present novel therapeutic targets for metabolic and inflammatory diseases. nih.gov The discovery that FAHFAs are present not only in animals but also in plants and bacteria suggests that their biological roles are widespread and ancient. nih.gov

A critical avenue of future research is the synthesis of a wide array of FAHFA analogues to conduct detailed structure-activity relationship (SAR) studies. nih.gov By systematically modifying the structure of molecules like 5-(stearoyloxy)octadecanoic acid—for example, by changing the length or degree of saturation of the constituent fatty acids or altering the position of the ester bond—researchers can pinpoint the exact structural features responsible for their biological effects. nih.gov

The development of sustainable and scalable enzymatic synthesis methods is crucial for producing the diverse range of FAHFAs needed for this research. acs.org Such synthetic libraries will not only advance the understanding of their physiological and pathological roles but may also lead to the discovery of new molecules with enhanced therapeutic properties or novel characteristics suitable for material applications. The ultimate goal is to create a comprehensive picture of how chemical structure dictates function, unlocking the full potential of this fascinating class of lipids. acs.org

Q & A

Q. How can computational modeling predict the environmental persistence of 5-(stearoyloxy)octadecanoic acid?

  • Methodological Answer : Use QSAR models to estimate biodegradation (e.g., BIOWIN) and photolysis half-lives. Validate with OECD 301F tests and HPLC-UV analysis of degradation products. Assess soil adsorption via batch equilibrium experiments (log Koc values) .

Data Contradiction Analysis

  • Example : Discrepancies in reported cytotoxicity may arise from differences in cell membrane lipid composition. Address by standardizing lipid content via lipidomics profiling and normalizing data to membrane cholesterol levels .

Notes

  • Methodological Rigor : Answers emphasize peer-reviewed protocols (e.g., OECD, ICH) and analytical validation.
  • Synthesis : Prioritize anhydrous conditions to prevent ester hydrolysis .
  • Safety : Follow SDS guidelines for handling acyl chlorides (e.g., PPE, fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.